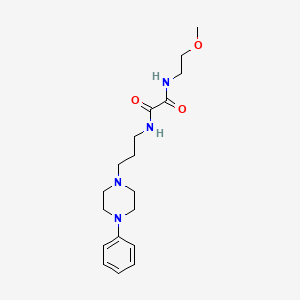
N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reactions used, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s bond lengths, bond angles, and conformation.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis Approaches and Chemical Transformations
N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and its derivatives are involved in various synthetic pathways and chemical transformations. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a high-yielding, operationally simple method potentially applicable to derivatives like N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (Mamedov et al., 2016).
Biological Activity and Pharmacological Applications
Antiarrhythmic and Antihypertensive Effects
Compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, closely related to N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been studied for their antiarrhythmic and antihypertensive activities. Kulig et al. (2009) and Malawska et al. (2002) reported on derivatives that showed high affinity for alpha1-adrenoceptors and demonstrated significant antiarrhythmic and antihypertensive effects in various studies (Kulig et al., 2009); (Malawska et al., 2002).
Antimicrobial Activity
Mandala et al. (2013) synthesized a series of novel compounds containing the benzylpiperazin-1-yl moiety, similar to N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. These compounds exhibited significant in vitro antimicrobial activity, suggesting potential utility in combating bacterial and fungal infections (Mandala et al., 2013).
Tuberculostatic Activity
Foks et al. (2004) researched phenylpiperazine derivatives for their tuberculostatic activity. Although not directly mentioned, derivatives of N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could potentially exhibit similar bioactivities, as the core structure is related (Foks et al., 2004).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle the compound safely and how to dispose of it properly.
Orientations Futures
This involves speculation on potential future research directions for the compound. It could include potential applications, modifications, or areas of study that have not yet been explored.
Please note that this is a general approach and the specific details would depend on the particular compound and the available literature on it. For a comprehensive analysis of a specific compound, it would be best to consult a chemist or a relevant expert.
Propriétés
IUPAC Name |
N'-(2-methoxyethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-25-15-9-20-18(24)17(23)19-8-5-10-21-11-13-22(14-12-21)16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYZOBIUSLTMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)
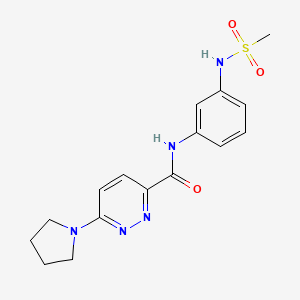
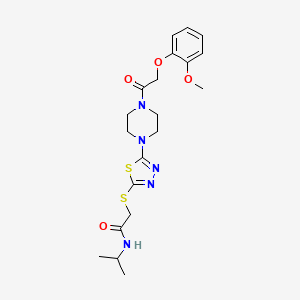
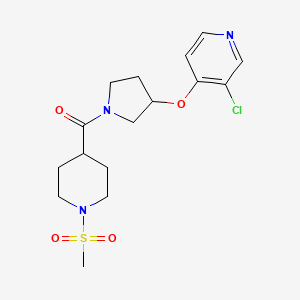
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)
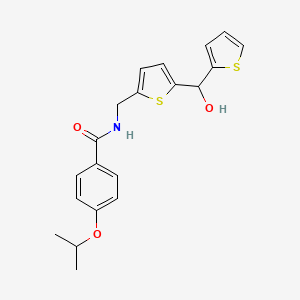

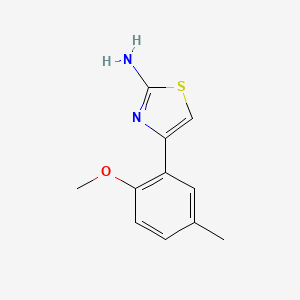
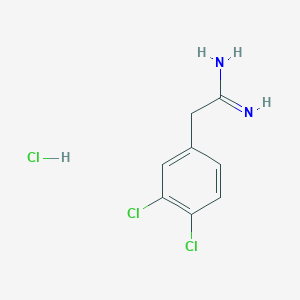
![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)